molecular formula C6H6BF2NO2 B13466911 (4-Amino-3,5-difluorophenyl)boronic acid

(4-Amino-3,5-difluorophenyl)boronic acid

Cat. No.: B13466911
M. Wt: 172.93 g/mol
InChI Key: NJFTYBFZAGEIHR-UHFFFAOYSA-N
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Description

(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound featuring a boronic acid (–B(OH)₂) group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amino (–NH₂) group at the para position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, as demonstrated in , where derivatives like 3,5-dimethylphenyl boronic acid achieved yields up to 74% .

Properties

Molecular Formula

C6H6BF2NO2

Molecular Weight

172.93 g/mol

IUPAC Name

(4-amino-3,5-difluorophenyl)boronic acid

InChI

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2

InChI Key

NJFTYBFZAGEIHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)N)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:

    Starting Material: The process begins with 4-bromo-2-fluoroaniline.

    Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.

    Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.

    Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.

    Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:

Common Reagents and Conditions:

    Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).

    Bases: Commonly used bases include potassium carbonate or sodium hydroxide.

    Solvents: Typical solvents include ethanol, water, or a mixture of both.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Electronic Effects :

  • Amino Group (–NH₂): Strong electron-donating nature may increase nucleophilicity of the boronic acid, improving reactivity in cross-couplings compared to electron-withdrawing groups (e.g., –CN or –F).

Reactivity in Suzuki-Miyaura Cross-Couplings

highlights that electron-donating substituents (e.g., 4-CH₃, 3,5-(CH₃)₂) on phenylboronic acids yield higher reaction efficiencies (72–74%) compared to electron-withdrawing groups (e.g., 3,5-(CF₃)₂, 65–68%) . By analogy, the amino group in (4-Amino-3,5-difluorophenyl)boronic acid may similarly enhance catalytic activity, though steric hindrance from fluorine atoms could moderate this effect.

Stability and pH Sensitivity

demonstrates that boronic acids like 4-nitrophenylboronic acid undergo H₂O₂-mediated oxidation to phenols, with reaction rates increasing at basic pH (~11) . The amino group’s basicity in this compound could alter its stability under physiological or synthetic conditions, requiring tailored storage (e.g., inert atmosphere, 2–8°C) as seen for related compounds .

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